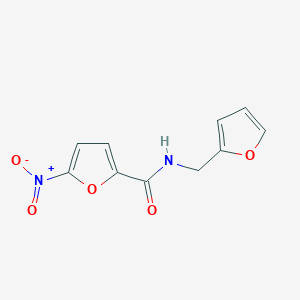![molecular formula C20H30N4O4S B5553925 1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis Synthesis of complex piperidine derivatives involves strategic functionalization to introduce various substituents essential for biological activity. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrated the importance of substituent modification for enhanced activity (H. Sugimoto et al., 1990). Similarly, a new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines highlighted the versatility of acetylenic sulfones in synthesizing complex nitrogen-containing cycles (Thomas G. Back & K. Nakajima, 2000).
Molecular Structure Analysis The molecular structure of such complex compounds is crucial for their biological activity. Studies like the characterization of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed insights into the conformational preferences and intra-molecular interactions of similar molecules (Mohan Kumar et al., 2012).
Chemical Reactions and Properties The compound's reactivity can be inferred from studies on related structures, demonstrating their potential for nucleophilic substitution reactions and the formation of mesoionic compounds under certain conditions, suggesting a high degree of reactivity and versatility (John R. Martin, O. Meth–Cohn, & H. Suschitzky, 1974).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Research has explored the reactivity of compounds containing dimethylamino, pyrrolidino, and piperidino groups, focusing on nucleophilic substitution reactions and the synthesis of heterocyclic compounds. For example, Sekiguchi, Horie, and Suzuki (1988) demonstrated that the dialkylamino group of certain naphthalenes is replaced by primary amines, highlighting the role of solvents like dimethyl sulphoxide in facilitating these reactions (S. Sekiguchi, T. Horie, & T. Suzuki, 1988). Similarly, Martin, Meth–Cohn, and Suschitzky (1974) investigated the thermal decomposition of sulphonyl azides, leading to mesoionic spirobenzothiadiazoles or benzothiadiazoles, dependent on the nucleophilic amine used (John R. Martin, O. Meth–Cohn, & H. Suschitzky, 1974).
Pharmaceutical Applications
Compounds with dimethylamino and related groups have been evaluated for their potential pharmaceutical applications, including as antidepressants and anticancer agents. Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of a novel antidepressant, elucidating pathways critical for drug development (Mette G. Hvenegaard et al., 2012). Sugimoto et al. (1990) synthesized piperidine derivatives showing significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (H. Sugimoto et al., 1990).
Materials Science
In materials science, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, demonstrating properties desirable for high-performance materials, such as solubility in common solvents, high glass transition temperatures, and low dielectric constants (Xiao-Ling Liu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-22(2)29(27,28)24-12-9-16(10-13-24)20(26)21-14-17-6-3-4-7-18(17)15-23-11-5-8-19(23)25/h3-4,6-7,16H,5,8-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMINYBDPAEULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)




![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)
![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)